3-Phenylpyrrolidin-3-amine dihydrochloride
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Overview
Description
3-Phenylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol. It is composed of a pyrrolidine ring, a five-membered ring containing nitrogen, with a phenyl group (a benzene ring) and two amine groups attached to the third carbon of the ring. This compound exists as a dihydrochloride salt, meaning it combines with two hydrochloric acid (HCl) molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One classical method for the preparation of five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, an azide, or an azomethine ylide) and a dipolarophile (typically an olefin) . The regio- and stereoselectivity of the reaction are influenced by the choice of dipole and dipolarophile .
Industrial Production Methods
Industrial production methods for 3-Phenylpyrrolidin-3-amine dihydrochloride are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrrolidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines .
Scientific Research Applications
3-Phenylpyrrolidin-3-amine dihydrochloride has several scientific research applications, including:
Asymmetric Synthesis: The compound can be used as a catalyst or auxiliary in asymmetric synthesis reactions, producing one enantiomer of a molecule in greater quantity than the other.
Ligand Design: It can serve as a ligand in coordination chemistry, where its stereochemistry influences the properties of the resulting coordination complexes.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-Phenylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents can lead to different biological profiles due to varying binding modes to enantioselective proteins . Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Phenylpyrrolidine: Similar to 3-Phenylpyrrolidin-3-amine dihydrochloride but without the amine groups.
Uniqueness
This compound is unique due to the presence of both a phenyl group and two amine groups attached to the pyrrolidine ring, creating a chiral center. This structural feature allows for stereoselective interactions and applications in asymmetric synthesis and ligand design.
Properties
IUPAC Name |
3-phenylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;;/h1-5,12H,6-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDZCZSHIQMIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138226-86-3 |
Source
|
Record name | 3-phenylpyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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